Cas no 97653-93-5 (Lucidone B)

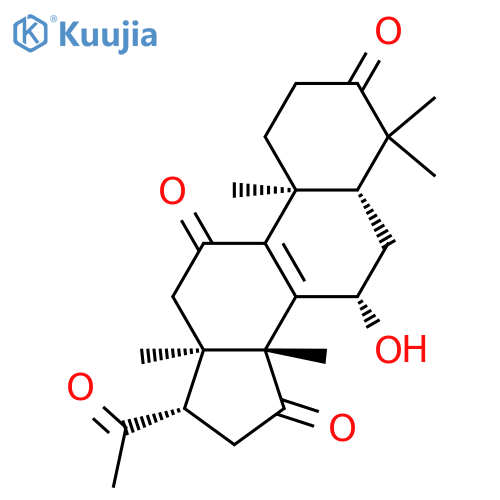

Lucidone B structure

Lucidone B 化学的及び物理的性質

名前と識別子

-

- Lucidone B

- (5α,7β)-7-Hydroxy-4,4,14-trimethylpregn-8-ene-3,11,15,20-tetrone (ACI)

- E88837

- 97653-93-5

- 7beta-Hydroxy-4,4,14alpha-trimethyl-3,11,15,20-tetraoxo-5alpha-pregn-8-ene

- (5alpha,7beta)-7-Hydroxy-4,4,14-trimethylpregn-8-ene-3,11,15,20-tetrone

- HY-N7977

- LucidoneB

- DTXSID701171033

- AKOS040760530

- CS-0138910

- 17-acetyl-7-hydroxy-4,4,10,13,14-pentamethyl-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthrene-3,11,15-trione

- 7b-Hydroxy-4,4,14-trimethyl-5a-pregn-8-ene-3,11,15,20-tetrone

- CHEBI:175981

-

- インチ: 1S/C24H32O5/c1-12(25)13-9-18(29)24(6)20-14(26)10-16-21(2,3)17(28)7-8-22(16,4)19(20)15(27)11-23(13,24)5/h13-14,16,26H,7-11H2,1-6H3/t13-,14+,16+,22+,23-,24+/m1/s1

- InChIKey: AJULRUMEMZKBQI-YZISURJTSA-N

- ほほえんだ: C[C@]12CCC(=O)C(C)(C)[C@@H]1C[C@H](O)C1[C@@]3(C(=O)C[C@H](C(=O)C)[C@]3(CC(C2=1)=O)C)C

計算された属性

- せいみつぶんしりょう: 400.22497412 g/mol

- どういたいしつりょう: 400.22497412 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 29

- 回転可能化学結合数: 1

- 複雑さ: 895

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 400.5

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 88.5Ų

じっけんとくせい

- 色と性状: Powder

- ゆうかいてん: 270-271°C

Lucidone B 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN1887-2mg |

Lucidone B |

97653-93-5 | 2mg |

¥ 4280 | 2024-07-20 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1887-1 mg |

Lucidone B |

97653-93-5 | 1mg |

¥3633.00 | 2022-02-28 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1887-1 mL * 10 mM (in DMSO) |

Lucidone B |

97653-93-5 | 1 mL * 10 mM (in DMSO) |

¥ 6680 | 2023-09-07 | ||

| TargetMol Chemicals | TN1887-1 ml * 10 mm |

Lucidone B |

97653-93-5 | 1 ml * 10 mm |

¥ 6680 | 2024-07-20 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L46010-2mg |

Lucidone B |

97653-93-5 | 2mg |

¥5622.0 | 2022-04-27 | ||

| TargetMol Chemicals | TN1887-2 mg |

Lucidone B |

97653-93-5 | 98% | 2mg |

¥ 4,280 | 2023-07-11 |

Lucidone B 関連文献

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

97653-93-5 (Lucidone B) 関連製品

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:97653-93-5)Lucidone B

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ